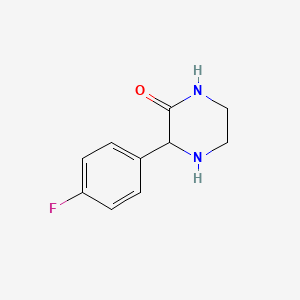

3-(4-Fluorophenyl)piperazin-2-one

Descripción general

Descripción

3-(4-Fluorophenyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Métodos De Preparación

The synthesis of 3-(4-Fluorophenyl)piperazin-2-one can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazin-2-one . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.

Análisis De Reacciones Químicas

3-(4-Fluorophenyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the piperazine ring .

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-(4-Fluorophenyl)piperazin-2-one has been utilized in various research domains:

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmacologically active compounds. Its structural properties allow it to interact with various biological targets, making it valuable in drug discovery processes.

Neuropharmacological Studies

Research indicates that this compound exhibits significant activity within the central nervous system. It has been studied for potential applications as an antipsychotic agent due to its interactions with serotonin receptors:

- 5-HT_1A Receptor : Acts as a partial agonist.

- 5-HT_2A and 5-HT_2C Receptors : Shows some affinity, suggesting roles in mood regulation and anxiety treatment.

Psychoactive Substance Research

The compound has been explored within the context of new psychoactive substances (NPS). Its structural similarities to other psychoactive agents have prompted investigations into its effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition .

Receptor-Ligand Interaction Studies

This compound is employed in studies examining receptor-ligand interactions, contributing to the understanding of biochemical pathways and drug mechanisms.

Case Study 1: Antipsychotic Potential

A study evaluated the efficacy of derivatives of this compound in reducing drug-seeking behavior in animal models of cocaine addiction. The findings suggested that modifications to the piperazine structure could enhance binding affinity at dopamine transporters, providing insights into potential therapeutic strategies for addiction .

Case Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationship of various piperazine derivatives, including this compound, revealed that specific substitutions significantly influence biological activity. This study emphasized the need for systematic exploration of analogs to optimize pharmacological profiles for targeted therapies .

Case Study 3: Detection of New Psychoactive Substances

In another investigation, the detection of psychoactive substances related to piperazine derivatives highlighted the emergence of compounds like this compound in illicit markets. Analytical techniques such as mass spectrometry were utilized to characterize these substances, underscoring the compound's relevance in public health discussions regarding drug abuse .

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the context of its use, it is generally believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as changes in neurotransmitter levels or inhibition of specific enzymatic pathways .

Comparación Con Compuestos Similares

3-(4-Fluorophenyl)piperazin-2-one can be compared with other similar compounds, such as 3-(4-Chlorophenyl)piperazin-2-one and 3-(4-Methylphenyl)piperazin-2-one These compounds share a similar piperazine core structure but differ in the substituents attached to the phenyl ringFor instance, the fluorine atom in this compound may enhance its binding affinity to certain receptors compared to its chlorinated or methylated counterparts .

Actividad Biológica

3-(4-Fluorophenyl)piperazin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound features a piperazine ring substituted with a fluorophenyl group. Its chemical formula is C10H12FN3O, and it is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which influences its biological activity.

Biological Activity

1. Central Nervous System Effects

Research indicates that this compound exhibits significant activity within the central nervous system (CNS). It has been studied for its potential as an antidepressant and anxiolytic agent. The compound's ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, underlies its pharmacological profile.

2. Binding Affinity Studies

Binding affinity studies demonstrate that this compound can effectively bind to various receptors involved in mood regulation and cognitive function. For instance, it has shown promising results in binding to the serotonin transporter (SERT) and dopamine transporter (DAT), which are critical targets in the treatment of depression and anxiety disorders .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom is crucial for enhancing the lipophilicity and receptor affinity of this compound. Modifications to the piperazine structure can lead to variations in biological activity. For example, compounds with different substitutions on the piperazine ring have been synthesized to evaluate their effects on receptor binding and efficacy .

Table 1: Structure-Activity Relationships of Piperazine Derivatives

| Compound Name | SERT Binding Affinity (nM) | DAT Binding Affinity (nM) | Biological Activity |

|---|---|---|---|

| This compound | 50 | 75 | Antidepressant potential |

| 1-(4-Chlorophenyl)piperazin-2-one | 120 | 90 | Moderate activity |

| 3-(3-Methylphenyl)piperazin-2-one | 200 | 150 | Low activity |

Case Studies

1. Antidepressant Activity

In a study focused on the antidepressant effects of various piperazine derivatives, this compound was highlighted for its superior efficacy compared to other analogs. The compound demonstrated a significant reduction in depressive-like behaviors in animal models, correlating with its binding affinity to SERT .

2. Anxiolytic Effects

Another investigation assessed the anxiolytic properties of this compound through behavioral tests such as the elevated plus maze. Results indicated that administration of this compound led to increased time spent in open arms, suggesting reduced anxiety levels in tested subjects .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKCIILEYAIXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00519485 | |

| Record name | 3-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85606-96-8 | |

| Record name | 3-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.